molecular formula C20H22O5 B12440332 Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate

Cat. No.: B12440332
M. Wt: 342.4 g/mol
InChI Key: XXLMHBSEKREMAQ-UHFFFAOYSA-N
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Description

Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is an organic compound that belongs to the class of esters Esters are commonly found in nature and are known for their pleasant fragrances This compound is characterized by the presence of an ethyl ester group, an acetyloxy group, and a benzyloxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate typically involves esterification and acylation reactions. One common method is the esterification of 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the acylation of ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate with acetic anhydride in the presence of a base such as pyridine. This reaction results in the formation of the acetyloxy group on the propanoate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoic acid and ethanol.

    Reduction: Ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyloxy and benzyloxy groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(hydroxy)-3-[4-(benzyloxy)phenyl]propanoate: Lacks the acetyloxy group, which may affect its reactivity and biological activity.

    Methyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially altering its physical properties and reactivity.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLMHBSEKREMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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